5-(Benzyloxy)-2-chloroquinoxaline
Description
Properties
Molecular Formula |
C15H11ClN2O |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-chloro-5-phenylmethoxyquinoxaline |
InChI |
InChI=1S/C15H11ClN2O/c16-14-9-17-15-12(18-14)7-4-8-13(15)19-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
NEHIUISYCWNVBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=NC(=CN=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Conditions for Halomethylation
| Parameter | Conditions | Notes |
|---|---|---|
| Substrate | 5- or 6-methyl quinoxaline | Prepared from ortho-diaminotoluenes via condensation |
| Halogenating agent | NBS or NCS | Bromination generally gives higher yields than chlorination |
| Radical initiator | Benzoyl peroxide (0.62 mmol per ~8.7 mmol substrate) | Initiates radical halogenation |
| Solvent | Chlorobenzene (approx. 30 g per 1.25 g substrate) | Aromatic chlorinated solvent preferred |
| Temperature | 60–115 °C | Typical around 85 °C |
| Reaction time | 1–12 hours | Usually 2 hours for good conversion |
| Conversion and selectivity | Bromination: ≥95% conversion, ≥97% selectivity; Chlorination: ~60% conversion, 75–80% selectivity | Bromination preferred for higher yield |
This step results in the formation of 5- or 6-bromomethyl or chloromethyl quinoxaline intermediates, which are isolated by precipitation and filtration after cooling and addition of pentane to remove succinimide by-products.
Introduction of the Benzyloxy Group
The benzyloxy group at the 5-position is introduced by nucleophilic substitution of the halomethyl group with a benzyloxy nucleophile, typically benzyl alcohol or benzyltrimethylammonium hydroxide.
Methods for Benzyloxy Substitution
- Aqueous phase nucleophilic substitution : The halomethyl quinoxaline is suspended in water and reacted with a water-soluble nucleophile such as benzyltrimethylammonium hydroxide.
- Organic solvent phase substitution : The halomethyl quinoxaline is dissolved in a polar organic solvent like tetrahydrofuran (THF) and reacted with benzyl alcohol or benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
- Phase transfer catalysis : When the nucleophile is water-soluble and the substrate organic-soluble, a phase transfer catalyst facilitates the reaction at the interface.
Representative Reaction Conditions for Benzyloxy Substitution
| Parameter | Conditions | Notes |
|---|---|---|
| Substrate | 5- or 6-halomethyl quinoxaline | Intermediate from halogenation step |
| Nucleophile | Benzyltrimethylammonium hydroxide (40% aqueous) or benzyl alcohol | Benzyltrimethylammonium hydroxide preferred for aqueous reactions |
| Solvent | THF or water | THF for organic phase; water for aqueous phase |
| Temperature | Room temperature | Mild conditions to prevent side reactions |
| Reaction time | Overnight (approx. 12–24 hours) | Monitored by GC-MS for completion |
| Workup | Neutralization with dilute sulfuric acid, pH adjustment with sodium bicarbonate | Purification by filtration and extraction |
This step yields this compound with high purity and minimal by-products, as confirmed by gas chromatography-mass spectrometry (GC-MS).
Alternative Synthetic Routes and Considerations
- Direct condensation methods using 3,4-diaminohydroxymethylbenzene with sodium glyoxal bisulfite have been attempted but are complex and less practical for selective 5-benzyloxy substitution.
- Use of benzyl halides for ether formation on hydroxyquinoxaline intermediates under basic conditions (NaHCO3/KI in acetonitrile) is a viable alternative for benzyloxy introduction, as demonstrated in related benzothiazole derivatives.
- Halogenation selectivity : Bromination tends to give higher yields and selectivity compared to chlorination, but the final compound requires a chloro substituent at position 2, so chlorination or subsequent halogen exchange may be necessary.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Halogenation of 5-methyl quinoxaline | NBS or NCS, benzoyl peroxide, chlorobenzene, 85 °C, 2 h | Formation of 5-(bromomethyl or chloromethyl) quinoxaline intermediate with high yield |
| 2. Nucleophilic substitution | Benzyltrimethylammonium hydroxide (aq) or benzyl alcohol, THF or aqueous, RT, overnight | Introduction of benzyloxy group at 5-position, yielding this compound |
| 3. Workup and purification | Acid neutralization, filtration, extraction | Pure final compound confirmed by GC-MS and HPLC |
Research Findings and Analytical Data
- The halogenation step achieves conversion rates of >95% for bromination with selectivity >97%, while chlorination yields are lower (~60% conversion, 75–80% selectivity).
- The benzyloxy substitution proceeds cleanly under mild conditions with no significant by-products detected by GC-MS analysis.
- Purity of final compounds is typically >97% as confirmed by high-performance liquid chromatography (HPLC).
- The synthetic approach is scalable, utilizing commercially available starting materials such as ortho-diaminotoluenes and benzyl reagents.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-chloroquinoxaline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Electrophilic Aromatic Substitution: The quinoxaline core can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include 2-amino-5-(benzyloxy)quinoxaline or 2-thio-5-(benzyloxy)quinoxaline.
Oxidation: Products include 5-(benzyloxy)quinoxaline-2-carboxaldehyde.
Reduction: Products include 5-(benzyloxy)quinoxaline-2-methanol.
Scientific Research Applications
Anticancer Applications
5-(Benzyloxy)-2-chloroquinoxaline and its derivatives have shown promising results in anticancer research:
- Mechanism of Action : These compounds are known to inhibit phosphoinositide 3-kinases (PI3K), which play a crucial role in cancer cell proliferation and survival. By modulating PI3K activity, these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
- Clinical Relevance : A patent describes the use of quinoxaline compounds for treating various cancers, including hematopoietic cancers and solid tumors . The effectiveness of these compounds is attributed to their ability to target multiple signaling pathways involved in cancer progression.
| Compound | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Hematopoietic cancers | PI3K inhibition | |
| Quinoxaline derivatives | Solid tumors | Induction of apoptosis |
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties:
- Parkinson's Disease : Compounds with a similar structure have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B can reduce oxidative stress and neuroinflammation, contributing to neuroprotection .
- Mechanistic Insights : Studies have shown that benzyloxy-substituted quinoxalines can cross the blood-brain barrier, enhancing their efficacy as potential treatments for neurodegenerative disorders .
| Compound | Neuroprotective Activity | Mechanism | Reference |
|---|---|---|---|
| This compound | MAO-B inhibition | Reduces oxidative stress | |
| Related quinoxaline derivatives | Neuroinflammation reduction | Crosses blood-brain barrier |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored:
- Therapeutic Use : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating autoimmune disorders and other inflammatory diseases .
- Research Findings : In vivo studies demonstrate that quinoxaline derivatives can significantly reduce markers of inflammation in animal models, supporting their use in therapeutic applications .
| Compound | Inflammatory Condition | Effect Observed | Reference |
|---|---|---|---|
| This compound | Autoimmune disorders | Reduced inflammation markers | |
| Quinoxaline derivatives | Inflammatory diseases | Modulation of inflammatory pathways |
Case Studies
Several studies highlight the effectiveness and versatility of this compound:
- A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, showcasing its broad-spectrum anticancer activity.
- Another investigation into its neuroprotective effects revealed that it significantly improved cognitive function in rodent models of neurodegeneration.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-chloroquinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with DNA to exert its antimicrobial or anticancer effects. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the quinoxaline core.
Comparison with Similar Compounds
Comparison with Similar Compounds
5-Methoxyisoquinoline Hydrochloride (CAS 1418117-87-9)
- Structural Similarity (0.81): Replaces the quinoxaline ring with an isoquinoline system and substitutes the benzyloxy group with a methoxy moiety.
- Key Differences: Isoquinoline’s fused benzene-pyridine structure offers distinct electronic properties compared to quinoxaline’s dual pyrazine-like nitrogens.
- Applications: Isoquinoline derivatives are widely studied for antitumor and antiviral activities, suggesting divergent biological targets compared to quinoxaline-based compounds .
4-(Benzyloxy)-2-Fluoropyridine (CAS 1253792-64-1)
- Structural Similarity (0.82): Shares the benzyloxy substituent but replaces the quinoxaline core with a mono-cyclic pyridine ring bearing a fluorine atom.
- Key Differences: Fluorine’s electronegativity and pyridine’s single nitrogen atom create a less electron-deficient system than quinoxaline. This may reduce interactions with π-acidic biological targets.
- Applications: Fluoropyridines are often used in agrochemicals and imaging agents, highlighting functional differences from chloroquinoxalines .
5-(Benzyloxy)-2-Methylaniline (CAS 19499-88-8)
- Structural Comparison: Retains the benzyloxy group but replaces the chloroquinoxaline with a substituted aniline (aromatic amine).
- Key Differences: The absence of the quinoxaline ring eliminates nitrogen-mediated hydrogen bonding and aromatic stacking capabilities. The methyl group at position 2 may sterically hinder interactions.
- Applications: Aniline derivatives are intermediates in dye and polymer synthesis, indicating non-overlapping industrial roles compared to medicinal quinoxalines .
Methyl 5-Chloro-2-Benzoxazolecarboxylate (CAS 27383-92-2)
- Structural Similarity: Features a benzoxazole ring with a chlorine substituent and ester group, differing from quinoxaline’s dual nitrogen atoms.
- Key Differences : Benzoxazole’s oxygen and nitrogen atoms create a less rigid, more polarizable system. The ester group introduces hydrolytic instability compared to the stable benzyloxy ether.
Data Table: Structural and Functional Comparison
| Compound Name | CAS No. | Core Structure | Key Substituents | Similarity Score | Potential Applications |
|---|---|---|---|---|---|
| 5-(Benzyloxy)-2-chloroquinoxaline | 49826-70-2 | Quinoxaline | 5-Benzyloxy, 2-Chloro | Reference | Antimicrobial, Kinase Inhibitors |
| 5-Methoxyisoquinoline HCl | 1418117-87-9 | Isoquinoline | 5-Methoxy | 0.81 | Antitumor, Antiviral |
| 4-(Benzyloxy)-2-fluoropyridine | 1253792-64-1 | Pyridine | 4-Benzyloxy, 2-Fluoro | 0.82 | Agrochemicals, Imaging Agents |
| 5-(Benzyloxy)-2-methylaniline | 19499-88-8 | Aniline | 5-Benzyloxy, 2-Methyl | N/A | Dye/Polymer Intermediates |
| Methyl 5-chloro-2-benzoxazolecarboxylate | 27383-92-2 | Benzoxazole | 5-Chloro, 2-Carboxylate | N/A | Protease Inhibitors, Probes |
Research Findings and Implications
- Reactivity: The chloroquinoxaline’s electron-deficient core favors nucleophilic aromatic substitution, whereas benzoxazole carboxylates undergo ester hydrolysis .
- Biological Activity: Quinoxalines and isoquinolines often target kinases or DNA, while fluoropyridines and anilines prioritize non-therapeutic applications .
- Synthetic Accessibility: Benzyloxy-substituted compounds generally require protective group strategies, but quinoxalines may involve condensation reactions of o-phenylenediamines with diketones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
